
6-(Difluoromethyl)pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group (CF2H) at the 6-position and the carboxylic acid group (COOH) at the 3-position makes this compound particularly interesting for various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridazine-3-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of pyridazine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the difluoromethyl group onto the pyridazine ring .
化学反应分析
Types of Reactions
6-(Difluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of 6-methylpyridazine-3-carboxylic acid.
Substitution: Formation of various substituted pyridazine derivatives.
科学研究应用
6-(Difluoromethyl)pyridazine-3-carboxylic acid has several applications in scientific research, including:
作用机制
The mechanism of action of 6-(Difluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridazine-3-carboxylic acid: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group (CF2H).
6-Methylpyridazine-3-carboxylic acid: Similar structure but with a methyl group (CH3) instead of a difluoromethyl group (CF2H).
6-Chloropyridazine-3-carboxylic acid: Similar structure but with a chlorine atom (Cl) instead of a difluoromethyl group (CF2H).
Uniqueness
6-(Difluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and bioavailability compared to its non-fluorinated analogs. This makes it a valuable scaffold in drug discovery and development .
属性
IUPAC Name |
6-(difluoromethyl)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-1-2-4(6(11)12)10-9-3/h1-2,5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENXPTZGNJUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
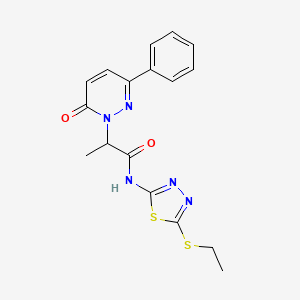
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
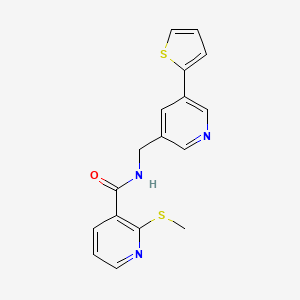
![N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2677779.png)
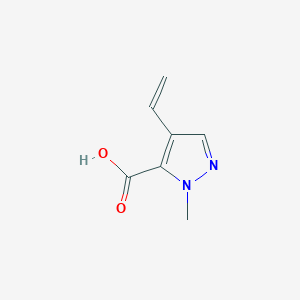
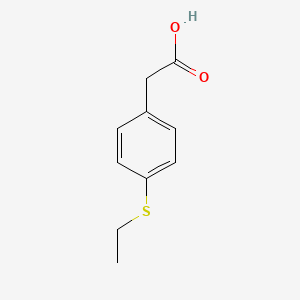

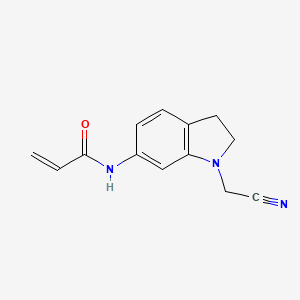
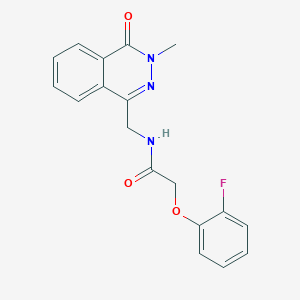
![Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B2677790.png)
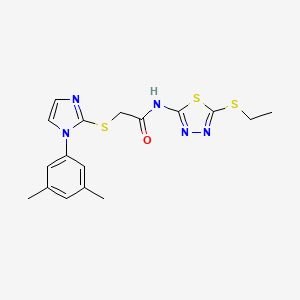
![N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2677793.png)
